molecular formula C14H14N4O B11858175 9-(3-Phenylpropyl)-3,9-dihydro-6h-purin-6-one CAS No. 34396-76-4

9-(3-Phenylpropyl)-3,9-dihydro-6h-purin-6-one

Katalognummer: B11858175
CAS-Nummer: 34396-76-4
Molekulargewicht: 254.29 g/mol
InChI-Schlüssel: HDTOXDZBEOYBGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one is a purine derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a purine core structure substituted with a 3-phenylpropyl group, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the purine ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced purine analogs.

Wissenschaftliche Forschungsanwendungen

9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one is unique due to its purine core structure, which imparts distinct chemical and biological properties compared to other phenylpropyl derivatives. Its ability to interact with specific molecular targets and pathways makes it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

34396-76-4

Molekularformel

C14H14N4O

Molekulargewicht

254.29 g/mol

IUPAC-Name

9-(3-phenylpropyl)-1H-purin-6-one

InChI

InChI=1S/C14H14N4O/c19-14-12-13(15-9-16-14)18(10-17-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16,19)

InChI-Schlüssel

HDTOXDZBEOYBGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCN2C=NC3=C2N=CNC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.